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Cat. No.: B1221050

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of
Sealutomicin C, a member of the anthraquinone-fused natural products. The synthesis,
developed by Burton and coworkers, proceeds in 16 steps in its longest linear sequence.[1][2]
Key strategic elements of this synthetic route include an organocatalytic enantioselective
synthesis of a dihydroquinoline scaffold, a crucial transannular cyclization of an aryllithium onto
a y-lactone, and a Hauser-Kraus annulation to construct the anthraquinone core.[1][3][4][5]

It is important to note that the initial query for "Sakyomicin C" likely contained a typographical
error, as the relevant scientific literature predominantly refers to "Sealutomicin C." This
document pertains to the synthesis of Sealutomicin C.

Retrosynthetic Analysis

The retrosynthetic strategy for Sealutomicin C is outlined below. The key disconnections
involve a Hauser-Kraus annulation to reveal an iminoquinone, which is derived from a
protected aniline precursor. This precursor is envisioned to be formed from a terminal alkyne.
The core bicyclic ring system is constructed via a 6-exo-trig cyclization of an arylmetal onto a y-
lactone. This key cyclization substrate is assembled from a dihydroquinoline, which in turn is
synthesized through an enantioselective organocatalytic condensation of a cinnamaldehyde
and an aniline derivative bearing an a-ketoester.[1][4][5]
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Caption: Retrosynthetic analysis of Sealutomicin C.
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Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of

Sealutomicin C.

Starting .
Step . Product Yield (%) Reference
Material
_ Aniline a-
Organocatalytic ) o
) o ketoester & Dihydroquinoline
Dihydroquinoline ) 89 [1]
} Cinnamaldehyde  (-)-18r
Synthesis o
derivatives
Transannular Aryl Bromide o
o Bicyclic Ketone 94 [1]
Cyclization Precursor
Iminoquinone
Formation (two Aniline Precursor  Iminoquinone 32 75 [4]
steps)
Iminoquinone 32
Hauser-Kraus & 3- Anthraquinone
. . 86 [4]
Annulation cyanophthalide 33
anion
Global Anthraquinone o
] Sealutomicin C 70 [4]
Deprotection 33

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of Sealutomicin C are

provided below.

Organocatalytic Enantioselective Synthesis of
Dihydroquinoline (-)-18r

This procedure describes the formation of the key dihydroquinoline intermediate, which is a

crucial building block for the synthesis. The reaction proceeds via an aza-Michael/aldol

cascade catalyzed by a diarylprolinol silyl ether.[1]
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Workflow:

Combine aniline a-ketoester,
cinnamaldehyde, catalyst,
and benzoic acid in CH2CI2

!

Stir at room temperature

!

Purify by column chromatography

Obtain Dihydroquinoline (-)-18r
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Caption: Workflow for the synthesis of Dihydroquinoline (-)-18r.
Protocol:

To a solution of the aniline a-ketoester derivative and the corresponding cinnamaldehyde in
dichloromethane are added the diarylprolinol silyl ether catalyst and benzoic acid. The reaction
mixture is stirred at room temperature until completion, as monitored by thin-layer
chromatography. The crude product is then purified by silica gel column chromatography to
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afford the desired dihydroquinoline (-)-18r. For the specific synthesis of (—)-18r, a yield of 89%
and an enantiomeric excess of 98% were achieved.[1]

Transannular Cyclization of an Aryllithium onto a y-
Lactone

This key step constructs the bicyclic core of Sealutomicin C. An aryllithium species is generated
in situ via lithium-halogen exchange, which then undergoes an intramolecular cyclization onto a
pendant y-lactone.[1][3]

Protocol:

The aryl bromide precursor is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A
solution of n-butyllithium in hexanes is added dropwise, and the reaction mixture is stirred at
this temperature for a specified time to allow for the lithium-halogen exchange. The cooling
bath is then removed, and the reaction is allowed to warm to room temperature to facilitate the
cyclization. The reaction is quenched with a saturated aqueous solution of ammonium chloride
and extracted with an organic solvent. The combined organic layers are dried, concentrated,
and purified to yield the bicyclic ketone. This cyclization has been reported to proceed in high
yield (94%).[1]

Hauser-Kraus Annulation for Anthraquinone Formation

The final key transformation is the construction of the anthraguinone moiety using a Hauser-
Kraus annulation. This involves the reaction of an iminoquinone with the anion of 3-
cyanophthalide.[4][5]

Workflow:
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Caption: Workflow for the Hauser-Kraus Annulation.
Protocol:

To a solution of 3-cyanophthalide in anhydrous tetrahydrofuran at low temperature is added a
solution of lithium hexamethyldisilazide (LIHMDS). The resulting anion solution is then treated
with a solution of the iminoquinone 32. The reaction proceeds rapidly to form the anthraquinone
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product 33.[4] The reaction is worked up and purified to give the desired product in 86% vyield.
[4]

Global Deprotection to Yield Sealutomicin C

The final step in the synthesis is the removal of all protecting groups to afford the natural
product.

Protocol:

The protected anthraquinone 33 is treated with an excess of 2,3-dichloro-5,6-dicyano-1,4-
benzoquinone (DDQ) to achieve global deprotection of the three p-methoxybenzyl (PMB)
ethers. The reaction mixture is stirred until the starting material is consumed. The product,
Sealutomicin C, is then isolated and purified, with a reported yield of 70%.[4] The spectroscopic
data of the synthetic material was found to be in good agreement with that of the natural
product.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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